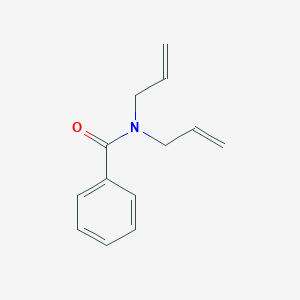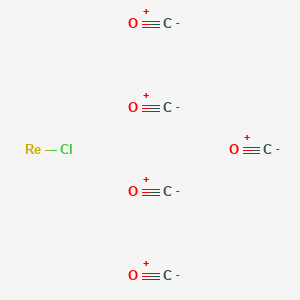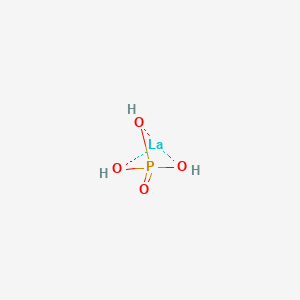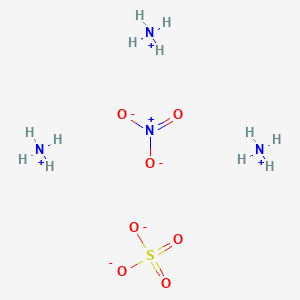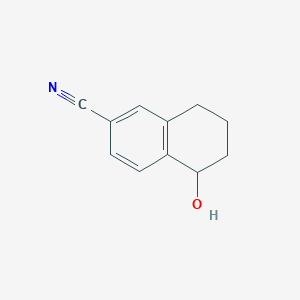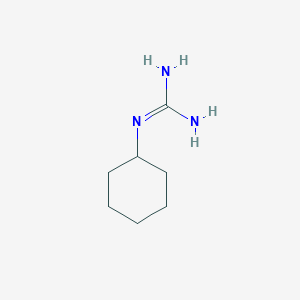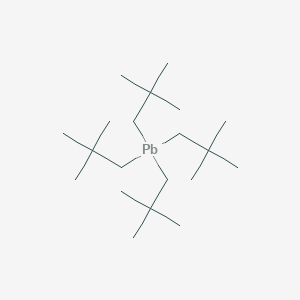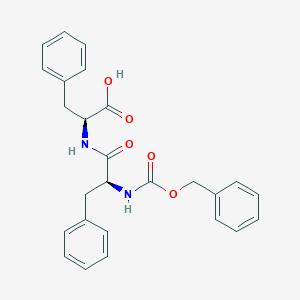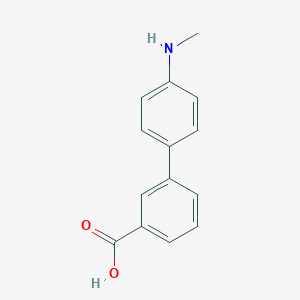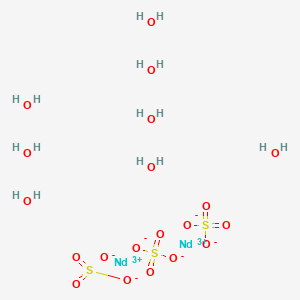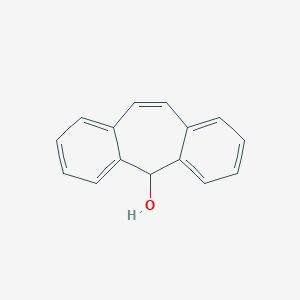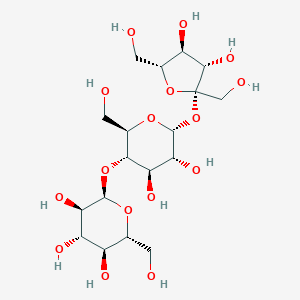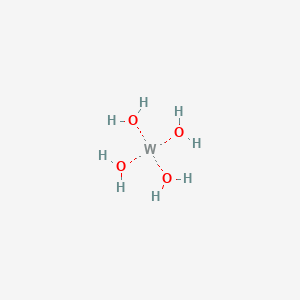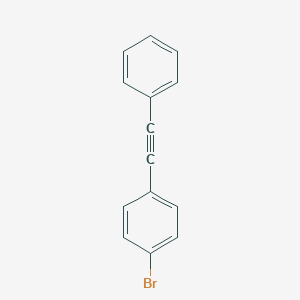
1-溴-4-(苯乙炔基)苯
概述
描述
1-Bromo-4-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9Br. It is a brominated derivative of diphenylacetylene and is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a phenylethynyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
科学研究应用
1-Bromo-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.
作用机制
Target of Action
1-Bromo-4-(phenylethynyl)benzene is a biochemical used in proteomics research . .
Pharmacokinetics
For instance, its lipophilicity (Log Po/w) is estimated to be around 3.23 to 5.47 , which could influence its absorption and distribution in the body. It’s also predicted to have low gastrointestinal absorption and be moderately soluble .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-(phenylethynyl)benzene can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at room temperature . Additionally, its solubility could influence its action and efficacy, as it’s predicted to be moderately soluble .
准备方法
1-Bromo-4-(phenylethynyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(phenylethynyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
1-Bromo-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. Typical reagents include palladium acetate and a suitable base like potassium carbonate.
Reduction Reactions: The phenylethynyl group can be reduced to a phenylethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the phenylethynyl group intact .
相似化合物的比较
1-Bromo-4-(phenylethynyl)benzene can be compared with other brominated aromatic compounds, such as:
1-Bromo-2-phenylacetylene: Similar in structure but with the bromine atom attached to a different position on the benzene ring.
4-Bromo-diphenylacetylene: Another brominated derivative of diphenylacetylene, differing in the position of the bromine atom.
The uniqueness of 1-Bromo-4-(phenylethynyl)benzene lies in its specific substitution pattern, which imparts distinct reactivity and electronic properties compared to its analogs .
属性
IUPAC Name |
1-bromo-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCHVUFUPJPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302931 | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13667-12-4 | |
| Record name | 13667-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for 1-Bromo-4-(phenylethynyl)benzene described in the research?
A1: The research presents a novel one-pot synthesis method for diarylacetylenes, including 1-Bromo-4-(phenylethynyl)benzene, from readily available arylaldehydes. [] This method utilizes 1-(arylmethyl)benzotriazoles and LiN(SiMe3)2 through a mechanism involving imine formation, Mannich-type addition, and double elimination. [] The significance lies in its practicality, demonstrated by the gram-scale synthesis of 1-Bromo-4-(phenylethynyl)benzene, highlighting the method's potential for larger-scale production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
